[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Description
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a boronic ester derivative containing a nitro group at the ortho position and a hydroxymethyl group on the benzene ring.
Properties
Molecular Formula |
C13H18BNO5 |
|---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15(17)18)9(7-10)8-16/h5-7,16H,8H2,1-4H3 |
InChI Key |
SUDNSNUMPPBEQK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves a multi-step process. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the boronate ester group through a reaction with tetramethyl-1,3,2-dioxaborolane. The final step involves the reduction of the nitro group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve the reduction of the nitro group.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of biaryl compounds through carbon-carbon coupling.
Scientific Research Applications
Chemistry
In organic synthesis, [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as an intermediate in the preparation of more complex molecules. Its boronate ester group makes it a valuable reagent in cross-coupling reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The nitro group can be transformed into various functional groups, allowing for the creation of diverse pharmacophores.
Industry
In the chemical industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block.
Mechanism of Action
The mechanism by which [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol exerts its effects depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the boronate ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, or boronic ester configurations. Key comparisons are outlined below:
Substituent Position and Functional Group Variations
Key Observations :
- Physical Properties : Compounds with nitro or chloro substituents (2d ) tend to remain oils, while methyl or hydroxymethyl groups (2b , 2g ) favor crystallization, as seen in their higher melting points .
- Synthetic Yields: The presence of bulky or electron-withdrawing groups (e.g., -NO₂) may reduce yields due to steric hindrance or instability during synthesis, though direct data for the target compound is unavailable.
Similarity Analysis of Nitro-Substituted Analogs
lists structurally related nitro-containing boronic esters with similarity scores:
| CAS Number | Compound Name | Similarity Score | Key Differences |
|---|---|---|---|
| 677746-34-8 | 2-(2-Methoxy-5-nitrophenyl)-tetramethyl-dioxaborolane | 0.99 | -OCH₃ replaces -CH₂OH at position 2 |
| 1158236-73-7 | 3-Nitro-5-(tetramethyl-dioxaborolan-2-yl)phenol | 0.89 | -OH replaces -CH₂OH at position 3 |
Key Observations :
- Functional Group Impact: The target compound’s hydroxymethyl group (-CH₂OH) provides a distinct reactivity profile compared to methoxy (-OCH₃) or phenolic (-OH) analogs. For example, -CH₂OH can participate in esterification or oxidation reactions, whereas -OCH₃ is more inert .
- Nitro Position : The ortho-nitro group in the target compound may sterically hinder coupling reactions compared to para-nitro analogs, though this requires experimental validation.
Biological Activity
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C13H18BNO5
- Molecular Weight : 279.10 g/mol
- CAS Number : 1874163-36-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The incorporation of a nitro group and a boron-containing moiety suggests potential applications in cancer therapy and other therapeutic areas.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boron-containing compounds. Specifically, this compound has shown promise as an anticancer agent. It may exert this effect through:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Inhibition of Tumor Growth : In vitro studies have demonstrated reduced proliferation rates in various cancer cell lines.
Case Studies
-
Study on Cell Lines : A study involving human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its effectiveness as a potential therapeutic agent.
Treatment Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30 - In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized yet. However, studies suggest:
- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
- Metabolism : Potential metabolic pathways include hydroxylation and conjugation.
Toxicology
Preliminary toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. Further studies are required to establish the safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
